molecular formula C22H26O4S B070152 12-Thiocalanolide B CAS No. 183791-90-4

12-Thiocalanolide B

Cat. No. B070152
M. Wt: 386.5 g/mol
InChI Key: JLDHRKWONIFCQR-OABGYEMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Thiocalanolide B is a natural product that is derived from the plant Calophyllum brasiliense. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, 12-Thiocalanolide B has become the subject of intense scientific research in recent years.

Mechanism Of Action

The mechanism of action of 12-Thiocalanolide B is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.

Biochemical And Physiological Effects

Studies have shown that 12-Thiocalanolide B has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer. Additionally, 12-Thiocalanolide B has been found to inhibit the replication of certain viruses, including HIV.

Advantages And Limitations For Lab Experiments

One advantage of using 12-Thiocalanolide B in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one limitation of using this compound is its complex synthesis method. This can make it difficult and time-consuming to obtain in large quantities, which can limit its use in certain studies.

Future Directions

There are several future directions for research on 12-Thiocalanolide B. One area of interest is its potential as a treatment for autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is its potential as a treatment for viral infections such as hepatitis C. Additionally, there is interest in developing new synthetic methods for producing this compound, which could make it more accessible for use in research and potential therapeutic applications.
Conclusion:
In conclusion, 12-Thiocalanolide B is a natural product that has shown great promise as a potential treatment for a variety of diseases. Its wide range of biological activities and potential therapeutic applications have made it the subject of intense scientific research. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks bright for this promising compound.

Synthesis Methods

The synthesis of 12-Thiocalanolide B involves several steps, including extraction from the plant, purification, and chemical modification. The most common method for synthesizing this compound is through the use of organic solvents and chromatography techniques. The process is time-consuming and requires a high level of expertise.

Scientific Research Applications

12-Thiocalanolide B has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and asthma. It has also been found to have anti-tumor properties, making it a potential treatment for cancer. Additionally, 12-Thiocalanolide B has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV.

properties

CAS RN

183791-90-4

Product Name

12-Thiocalanolide B

Molecular Formula

C22H26O4S

Molecular Weight

386.5 g/mol

IUPAC Name

(16S,17S,18S)-10,10,16,17-tetramethyl-6-propyl-18-sulfanyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O4S/c1-6-7-13-10-15(23)25-20-16(13)19-14(8-9-22(4,5)26-19)18-17(20)21(27)11(2)12(3)24-18/h8-12,21,27H,6-7H2,1-5H3/t11-,12-,21-/m0/s1

InChI Key

JLDHRKWONIFCQR-OABGYEMISA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)S

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S

Other CAS RN

183791-90-4

synonyms

12-Thiocalanolide B

Origin of Product

United States

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